molecular formula C6H4FNaO3S B13134315 Sodium2-fluorobenzenesulfonate

Sodium2-fluorobenzenesulfonate

Cat. No.: B13134315
M. Wt: 198.15 g/mol
InChI Key: QRAHTOAXCUTAKU-UHFFFAOYSA-M
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Description

Sodium 2-fluorobenzenesulfonate is an organic compound with the molecular formula C6H4FNaO3S. It is a sodium salt of 2-fluorobenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-fluorobenzenesulfonate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of sodium 2-fluorobenzenesulfonate and hydrochloric acid as a byproduct.

Industrial Production Methods

In industrial settings, sodium 2-fluorobenzenesulfonate is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and filtration, is common to obtain a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-fluorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used, usually under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

Sodium 2-fluorobenzenesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, sodium 2-fluorobenzenesulfonate is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its unique properties make it useful in the development of diagnostic tools and therapeutic agents.

Industry

Industrially, sodium 2-fluorobenzenesulfonate is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also employed in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which sodium 2-fluorobenzenesulfonate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfonate
  • Sodium 4-fluorobenzenesulfonate
  • Sodium toluenesulfonate

Uniqueness

Sodium 2-fluorobenzenesulfonate is unique due to the presence of the fluorine atom at the ortho position relative to the sulfonate group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, the fluorine atom can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution reactions.

Properties

Molecular Formula

C6H4FNaO3S

Molecular Weight

198.15 g/mol

IUPAC Name

sodium;2-fluorobenzenesulfonate

InChI

InChI=1S/C6H5FO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1

InChI Key

QRAHTOAXCUTAKU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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